1-(2-Hydroxyethyl)azetidin-3-ol molecular weight and formula
1-(2-Hydroxyethyl)azetidin-3-ol molecular weight and formula
An In-depth Technical Guide to 1-(2-Hydroxyethyl)azetidin-3-ol: A Versatile Building Block in Modern Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(2-Hydroxyethyl)azetidin-3-ol, a heterocyclic compound of increasing importance for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, chemical reactivity, and strategic applications, offering field-proven insights grounded in established scientific principles.
Introduction: The Strategic Value of the Azetidine Scaffold
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as vital structural motifs in medicinal chemistry.[1][2][3] Their unique physicochemical and pharmacokinetic profiles, which stem from a combination of high ring strain, sp3-rich character, and conformational rigidity, make them highly attractive for designing novel bioactive molecules.[1][2] The incorporation of an azetidine ring can significantly enhance properties such as aqueous solubility, metabolic stability, and receptor selectivity.[1][4] This has led to the inclusion of azetidine motifs in several FDA-approved drugs, including baricitinib and cobimetinib, validating their utility in modern drug discovery.[1][5]
1-(2-Hydroxyethyl)azetidin-3-ol is a particularly valuable derivative. It serves as a bifunctional building block, featuring the advantageous azetidine core along with two hydroxyl groups that provide versatile handles for synthetic elaboration. This guide will illuminate the core attributes of this compound, providing a robust framework for its effective utilization in research and development.
Core Molecular and Physical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its application. 1-(2-Hydroxyethyl)azetidin-3-ol is a small, polar molecule whose characteristics are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO₂ | [6] |
| Molecular Weight | 117.15 g/mol | [6] |
| CAS Number | 660842-73-9 | [6] |
| Canonical SMILES | OC1CN(CCO)C1 | [6] |
| Appearance | (Expected) Colorless to pale yellow oil or solid | General chemical knowledge |
| Solubility | (Expected) Soluble in water and polar organic solvents | Inferred from structure |
Synthesis and Manufacturing: A Strategic Approach
The synthesis of 1-(2-Hydroxyethyl)azetidin-3-ol can be approached logically by considering the formation of the azetidine ring and the subsequent N-alkylation. The most direct and industrially scalable route involves the N-alkylation of a pre-formed azetidin-3-ol precursor.
Retrosynthetic Analysis and Strategy
The most common strategy involves the direct N-alkylation of azetidin-3-ol with a suitable 2-hydroxyethylating agent. This approach is favored for its efficiency and the commercial availability of the starting materials. Azetidin-3-ol itself can be synthesized from precursors like 1-benzhydrylazetidin-3-ol, which allows for robust, large-scale production followed by a deprotection step.[7]
Experimental Protocol: N-Alkylation of Azetidin-3-ol
This protocol describes a reliable method for synthesizing the title compound.
Objective: To synthesize 1-(2-Hydroxyethyl)azetidin-3-ol via direct alkylation of Azetidin-3-ol hydrochloride.
Materials:
-
2-Bromoethanol or 2-Chloroethanol (1.1 eq.)
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Potassium carbonate (K₂CO₃) or Triethylamine (TEA) (2.5 eq.)
-
Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Drying agent (e.g., Na₂SO₄ or MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add Azetidin-3-ol hydrochloride (1 eq.) and the chosen solvent (DMF or ACN).
-
Base Addition: Add the base (e.g., K₂CO₃) (2.5 eq.) to the suspension. The base is crucial for neutralizing the hydrochloride salt and deprotonating the secondary amine of the azetidine ring, rendering it nucleophilic.[4]
-
Alkylation: Add the alkylating agent (2-Bromoethanol) (1.1 eq.) dropwise to the stirring mixture at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: The resulting crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., Dichloromethane/Methanol gradient) to yield pure 1-(2-Hydroxyethyl)azetidin-3-ol.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 1-(2-Hydroxyethyl)azetidin-3-ol.
Chemical Reactivity and Derivatization Pathways
The utility of 1-(2-Hydroxyethyl)azetidin-3-ol as a building block is defined by its reactive sites. The primary and secondary hydroxyl groups, along with the tertiary amine, offer multiple avenues for selective functionalization.
Key Reactive Centers
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C3-Hydroxyl Group: This secondary alcohol is a prime site for derivatization. Its reactivity allows for the introduction of diverse functional groups, which is crucial for modifying the compound's properties and integrating it into larger, more complex molecules.[4]
-
N-Hydroxyethyl Group: The primary alcohol on the side chain offers a second site for functionalization, enabling the synthesis of di-substituted analogs or the attachment of linkers.
-
Azetidine Nitrogen: The tertiary amine is basic and can be quaternized to form azetidinium salts, potentially facilitating ring-opening reactions under specific conditions.[4]
Core Derivatization Reactions
-
Oxidation: The secondary hydroxyl group at the C3 position can be selectively oxidized to the corresponding ketone, 1-(2-hydroxyethyl)azetidin-3-one. This transformation is a common and powerful strategy in the synthesis of functionalized azetidines, as the resulting ketone is a versatile intermediate for reactions such as reductive amination or Wittig reactions.[4][10] The choice of oxidizing agent (e.g., PCC, Swern, or Dess-Martin periodinane) depends on the desired selectivity and substrate tolerance.
-
Esterification and Etherification: Both hydroxyl groups can readily undergo esterification with acyl chlorides, anhydrides, or carboxylic acids (under activating conditions like DCC/DMAP) to form esters.[4] Similarly, they can be converted to ethers (e.g., via Williamson ether synthesis), allowing for the attachment of a wide array of substituents to tune steric and electronic properties.
Derivatization Workflow Diagram
Caption: Key derivatization pathways from the C3-hydroxyl group.
Applications in Drug Discovery and Development
1-(2-Hydroxyethyl)azetidin-3-ol is not merely a synthetic curiosity; it is a strategic tool for addressing key challenges in medicinal chemistry.
-
Scaffold for Complex Synthesis: Its bifunctional nature makes it an ideal starting point for the synthesis of more complex molecules. The azetidine ring provides a rigid, 3D-oriented core, while the hydroxyl groups serve as attachment points for pharmacophoric elements.
-
Improving Pharmacokinetic Properties: As a small, polar, sp³-rich fragment, its incorporation into a larger molecule can disrupt planarity, increase aqueous solubility, and improve metabolic stability by blocking potential sites of metabolism—all desirable traits for drug candidates.[1][4]
-
Intermediate for Bioactive Agents: Structurally related N-substituted azetidin-3-ols are documented as key intermediates in the synthesis of potent and selective Janus kinase (JAK) inhibitors, which are clinically relevant for treating a range of inflammatory and autoimmune diseases.[4] The 1-(2-hydroxyethyl) moiety can be further functionalized to mimic or engage with key residues in a target's binding site.
Conclusion
1-(2-Hydroxyethyl)azetidin-3-ol represents a confluence of desirable features for modern chemical and pharmaceutical research. Its stable yet reactive azetidine core, combined with versatile hydroxyl functionalities, establishes it as a powerful building block. A thorough understanding of its properties, synthesis, and reactivity empowers researchers to leverage this scaffold effectively, accelerating the discovery and development of next-generation therapeutics.
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